molecular formula C17H20O10 B11994215 Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate

Cat. No.: B11994215
M. Wt: 384.3 g/mol
InChI Key: WDJPGFUUMDSJGV-UHFFFAOYSA-N
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Description

Tetramethyl 3,7-dioxobicyclo[331]nonane-2,4,6,8-tetracarboxylate is a complex organic compound with the molecular formula C16H18O10 It is known for its unique bicyclic structure, which includes two oxo groups and four ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate can be synthesized through a multi-step process. One common method involves the methylation of bicyclo[3.3.1]nonane-2,6-dione, followed by a series of reactions including Wittig reaction and esterification . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various ester derivatives.

Scientific Research Applications

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to engage in various chemical interactions, which can influence biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate is unique due to its specific arrangement of oxo and ester groups within a bicyclic framework. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H20O10

Molecular Weight

384.3 g/mol

IUPAC Name

tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate

InChI

InChI=1S/C17H20O10/c1-24-14(20)8-6-5-7(10(12(8)18)16(22)26-3)11(17(23)27-4)13(19)9(6)15(21)25-2/h6-11H,5H2,1-4H3

InChI Key

WDJPGFUUMDSJGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C(C1=O)C(=O)OC)C(C(=O)C2C(=O)OC)C(=O)OC

Origin of Product

United States

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